5-(3-Pyridinyloxy)-2-furoic acid
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Overview
Description
5-(3-Pyridinyloxy)-2-furoic acid is an organic compound that features a furan ring substituted with a pyridinyloxy group
Mechanism of Action
Target of Action
It is known that pyrimidine and its fused derivatives, which include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have been studied for their diverse biological potential . These compounds often target protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Similar compounds, such as pyrimidine derivatives, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinyloxy)-2-furoic acid typically involves the reaction of 3-pyridinyloxy derivatives with furoic acid precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyridinyloxy)-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridinyloxy group can be reduced to form pyridyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furanones and pyridinyloxy-furanones.
Reduction: Pyridyl-furan derivatives.
Substitution: Various substituted pyridinyloxy-furan compounds.
Scientific Research Applications
5-(3-Pyridinyloxy)-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its biological activity, including antiproliferative and antimicrobial properties.
Furo[2,3-d]pyrimidine: Exhibits promising anticancer activity through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Another compound with significant anticancer potential.
Uniqueness
5-(3-Pyridinyloxy)-2-furoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring with a pyridinyloxy group allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMSWYWSCYFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427622 |
Source
|
Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-39-3 |
Source
|
Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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